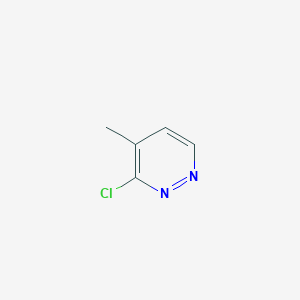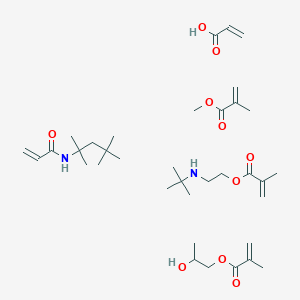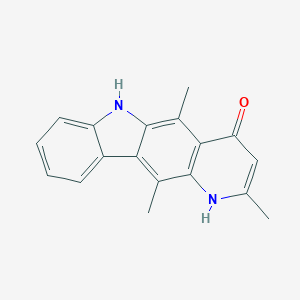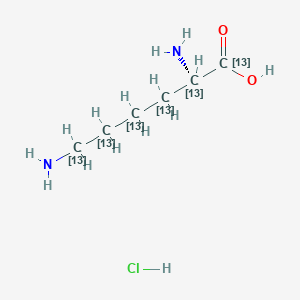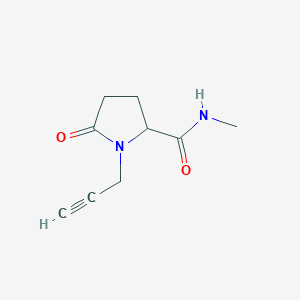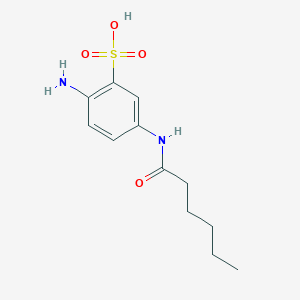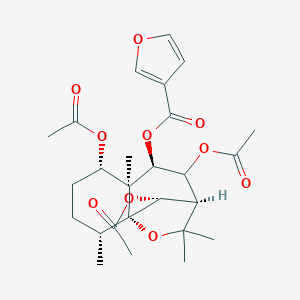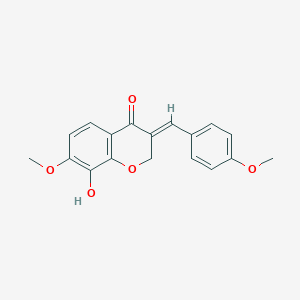
BRN 3630997
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of two hydroxyphenyl groups and a phenyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aldehyde, an amine, and a ketone are reacted to form the piperidine ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.
Aplicaciones Científicas De Investigación
2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one
- 2,6-Bis(benzimidazol-2-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol is unique due to the presence of both hydroxyphenyl and phenyl groups attached to the piperidine ring This unique structure imparts specific chemical and biological properties that are not observed in similar compounds
Propiedades
Número CAS |
124069-13-2 |
|---|---|
Fórmula molecular |
C23H24N2O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2,6-bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol |
InChI |
InChI=1S/C23H23NO3/c25-19-12-6-4-10-16(19)18-14-21(27)22(15-8-2-1-3-9-15)23(24-18)17-11-5-7-13-20(17)26/h1-13,18,21-27H,14H2 |
Clave InChI |
GCQYAODWNSJCJU-UHFFFAOYSA-N |
SMILES |
C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O |
SMILES canónico |
C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O |
Sinónimos |
2,6-Bis(2-hydroxyphenyl)-3-phenyl-4-piperidinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


